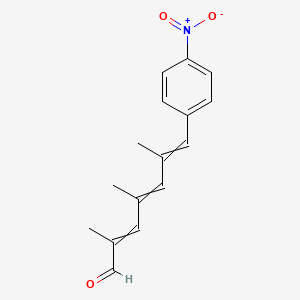
2,4,6-Trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienal is an organic compound characterized by its unique structure, which includes a hepta-2,4,6-trienal backbone with trimethyl and nitrophenyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienal typically involves multi-step organic reactions. One common method includes the nitration of a phenyl precursor to introduce the nitro group, followed by a series of aldol condensations and dehydration reactions to form the hepta-2,4,6-trienal backbone. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and condensation reactions using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, such as amino derivatives from reduction or halogenated compounds from substitution reactions.
Wissenschaftliche Forschungsanwendungen
2,4,6-Trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienal has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2,4,6-Trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienal exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the trienal backbone can interact with biological macromolecules, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trimethylheptanal: Similar in structure but lacks the nitrophenyl group.
4-Nitrophenylheptanal: Contains the nitrophenyl group but lacks the trimethyl substituents.
2,4,6-Trimethylphenyl derivatives: Compounds with similar trimethyl substitution patterns but different functional groups.
Uniqueness
2,4,6-Trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienal is unique due to the combination of its trienal backbone with both trimethyl and nitrophenyl substituents, which confer distinct chemical and biological properties not found in similar compounds.
Eigenschaften
CAS-Nummer |
78847-04-8 |
|---|---|
Molekularformel |
C16H17NO3 |
Molekulargewicht |
271.31 g/mol |
IUPAC-Name |
2,4,6-trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienal |
InChI |
InChI=1S/C16H17NO3/c1-12(9-14(3)11-18)8-13(2)10-15-4-6-16(7-5-15)17(19)20/h4-11H,1-3H3 |
InChI-Schlüssel |
YSEJKQMVVKBESI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC1=CC=C(C=C1)[N+](=O)[O-])C=C(C)C=C(C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Formamide, N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]-](/img/structure/B14445825.png)
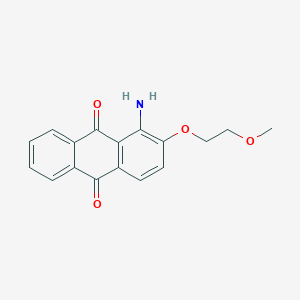
![5-(Methylsulfanyl)-3-phenyl-4-[(E)-phenyldiazenyl]-1,2-oxazole](/img/structure/B14445838.png)
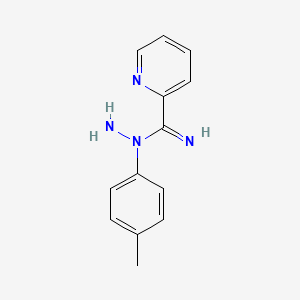
![N-[4-Hydroxy-3-(methanesulfinyl)phenyl]acetamide](/img/structure/B14445843.png)

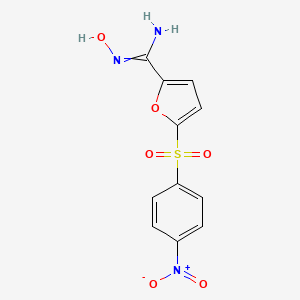

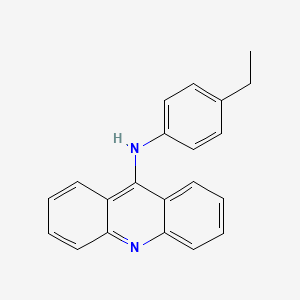
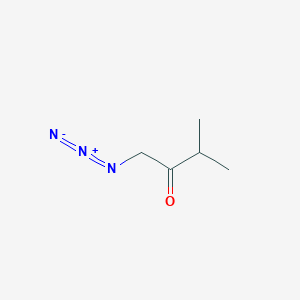

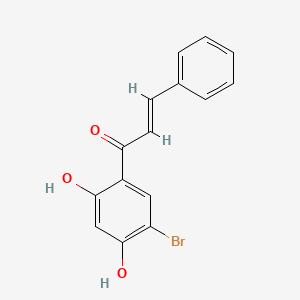
![2,2'-{[2-(Benzyloxy)ethyl]azanediyl}di(ethan-1-ol)](/img/structure/B14445875.png)
